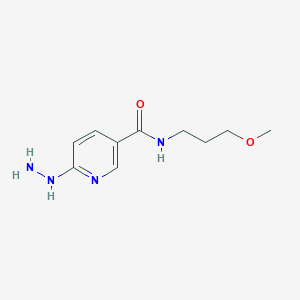![molecular formula C12H14N4 B1453979 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline CAS No. 1094285-37-6](/img/structure/B1453979.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline
Descripción general
Descripción
“4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 950094-59-4 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 4- (6,7-dihydro-5H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl)aniline .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12N4/c12-9-5-3-8 (4-6-9)11-14-13-10-2-1-7-15 (10)11/h3-6H,1-2,7,12H2 . This code provides a specific description of the molecular structure of the compound.More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Aplicaciones Científicas De Investigación
Molecular Docking and Quantitative Structure-Activity Relationship Studies
The docking and quantitative structure-activity relationship (QSAR) studies of compounds including pyrrolo[2,1-c][1,2,4]triazol derivatives (similar to the compound ) reveal significant insights. These compounds have been studied as c-Met kinase inhibitors. Molecular docking helps in analyzing the molecular features contributing to high inhibitory activity, while QSAR methods, including Comparative Molecular Similarity Analysis (CoMSIA), provide predictive models for biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of various pyrrolo[1,2-c][1,2,3]triazoles and related compounds have been explored. These studies provide a foundational understanding of how such compounds can be synthesized and manipulated chemically, potentially leading to new applications in material science or pharmacology (Dulcere, Tawil, & Santelli, 1990).
Structural Analysis and Synthesis of Derivatives
Research on the pyrolysis of 4-aryl-5-amino-v-triazolines leading to compounds like 1,2,4-triaryl-3-aminopyrroles demonstrates the potential for creating various derivatives of the core structure. These studies can provide valuable insights into the potential applications of such derivatives in different scientific fields (Pocar, Trimarco, & Bombieri, 1998).
Cytotoxic Activity and Drug Design
The synthesis of new azole and azine systems based on the chromeno[3,4-c]pyrrole-3,4-dione structure and their evaluation for cytotoxic activity highlight the potential for developing novel therapeutic agents. Such compounds could be significant in designing drugs with improved efficacy and selectivity (Azab, Aly, & Gobouri, 2017).
Electroluminescent Properties for Technological Applications
Research into the electroluminescent properties of indazole, pyrazole, and triazole/triphenylamine-based compounds, which are structurally related to pyrrolo[2,1-c][1,2,4]triazol, suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices (Jin et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-5-3-9(4-6-10)8-12-15-14-11-2-1-7-16(11)12/h3-6H,1-2,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDRPOXHLUDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



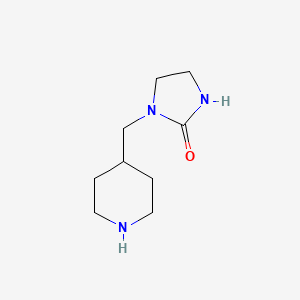
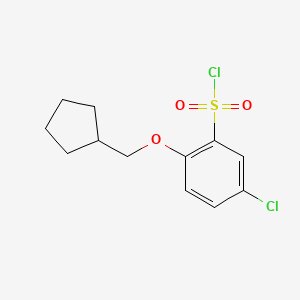
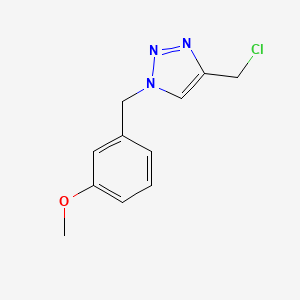
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
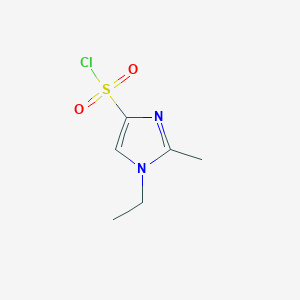


![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)
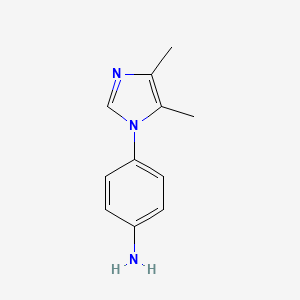
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)
